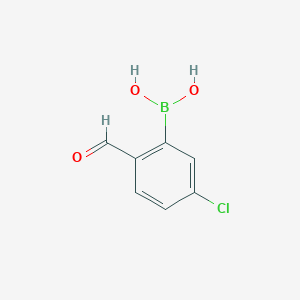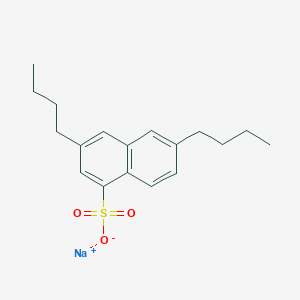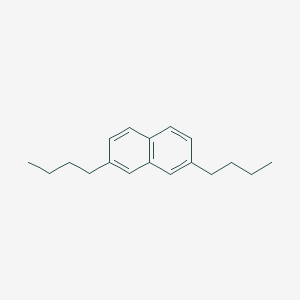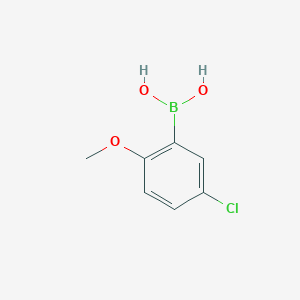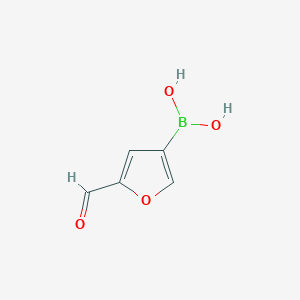
5-Formylfuran-3-boronic acid
Übersicht
Beschreibung
5-Formylfuran-3-boronic acid is a chemical compound that has been studied for its potential in various organic reactions. It is particularly noted for its role in the formation of functionalized γ-ketoaldehydes and luminescent bicyclic boronates. The compound is characterized by the presence of a formyl group at the 5-position and a boronic acid group at the 3-position on a furan ring.
Synthesis Analysis
The synthesis of functionalized γ-ketoaldehydes from 5-formylfuran-3-boronic acid involves a ring-opening reaction of furfuryl alcohols with boronic acids. This transformation is facilitated by the presence of tartaric acid and occurs under metal-free conditions. The process is notable for its ability to form a new C-C bond at the original C-4 position of the starting furan and can tolerate substitutions at the C-3 and C-4 positions of the furan ring .
Molecular Structure Analysis
The molecular structure of 5-formylfuran-3-boronic acid allows it to participate in the formation of bicyclic boronates. When treated with 2-aminophenol derivatives, a furan ring-opening reaction is involved, leading to the creation of these bicyclic structures. The presence of the boronic acid group is crucial as it favors the ring-opening process .
Chemical Reactions Analysis
5-Formylfuran-3-boronic acid reacts with 2-aminophenol derivatives to produce bicyclic boronates with varying yields depending on the substituents present. Electron-withdrawing substituents tend to result in lower yields. The resulting compounds exhibit significant solvatochromic and luminescent properties, which are influenced by the nature of the substituents. For instance, nitro derivatives show poor absorbance and emission bands .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds derived from 5-formylfuran-3-boronic acid are noteworthy for their photophysical characteristics. These compounds display substantial solvatochromic effects, with changes in color observable in solutions with different solvent polarities and hydrogen bonding capacities. They also exhibit fluorescent properties and have been characterized for their nonlinear optical (NLO) properties, with β values indicating potential applications in optoelectronic materials .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Boronic acids have emerged as significant players in drug discovery and medicinal chemistry due to their unique properties. Their ability to enhance the potency of drugs and improve pharmacokinetics has led to the FDA and Health Canada approving five boronic acid drugs, with several others in clinical trials. Notably, boronic acids have been incorporated into various medicinal chemistry endeavors, reflecting their growing importance in the development of new therapeutic agents (Plescia & Moitessier, 2020).
Water Purification and Desalination
Boronic acids have been studied for their potential in water purification and desalination applications. The removal of boron, which often exists as boric acid in seawater, is crucial due to its toxicity at high concentrations. Reverse osmosis (RO) and nanofiltration (NF) membranes have been investigated for their efficacy in boron removal. These studies highlight the significance of understanding the speciation of boric acid and its relation to the rejection of boron by NF/RO membranes, emphasizing the need for further research to optimize processes for boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).
Electrochemical Biosensors
The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives showcases the application of boronic acids in sensing technologies. These compounds, with their unique properties, have been used to create sensors for sugars, glycated hemoglobin, fluoride ions, and more. The selective binding and redox properties of these boronic acid derivatives form the basis of non-enzymatic glucose sensors and other analytical devices, highlighting their potential in biosensing applications (Wang, Takahashi, Du, & Anzai, 2014).
Plant Nutrition and Agriculture
In agriculture and plant science, boronic acids have been studied for their role in plant nutrition, particularly in the development of boron-buffered solution culture systems. These systems aim to maintain constant boron concentrations for studying boron nutrition in plants, demonstrating the relevance of boronic acids in agricultural research and plant growth studies (Asad, Bell, Dell, & Huang, 2004).
Fire Retardancy and Wood Preservation
Boronic acids have been utilized in fire retardant and wood preservative treatments, particularly in outdoor wood applications. The dual functionality of boron compounds to provide both fire retardancy and wood preservation has been a focus of research, with efforts directed towards developing systems that fix boron into the wood to maintain its preservation properties throughout the material's useful life (Marney & Russell, 2008).
Safety And Hazards
Zukünftige Richtungen
Boronic acids, including 5-Formylfuran-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in various sensing applications, in the synthesis of biologically active molecules, and in the development of therapeutics . The future directions of 5-Formylfuran-3-boronic acid research will likely continue to explore these areas.
Eigenschaften
IUPAC Name |
(5-formylfuran-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBSTTPRQPAXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC(=C1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411039 | |
| Record name | 5-Formylfuran-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylfuran-3-boronic acid | |
CAS RN |
62306-80-3 | |
| Record name | B-(5-Formyl-3-furanyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62306-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formylfuran-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62306-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



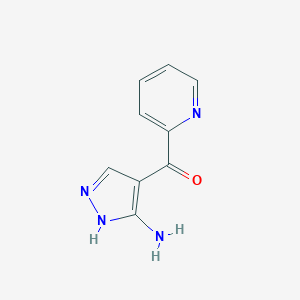
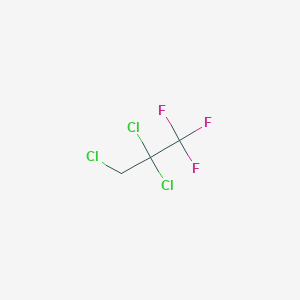

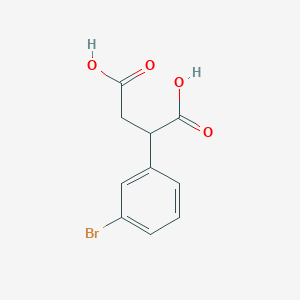


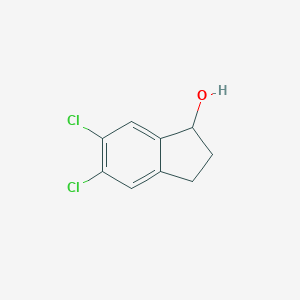
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)

